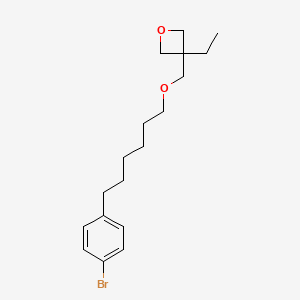
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane
概要
説明
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane is an organic compound with the molecular formula C18H27BrO2 and a molecular weight of 355.31 g/mol . This compound is characterized by the presence of an oxetane ring, a bromophenyl group, and a hexyloxymethyl chain. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane typically involves the reaction of 4-bromophenylhexanol with ethyl oxetane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Debrominated oxetane compounds.
Substitution: Azide or cyanide substituted oxetane derivatives.
科学的研究の応用
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the oxetane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl functionality but different core structure.
4-Bromophenylhexanol: A precursor in the synthesis of 3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane.
Uniqueness
This compound is unique due to its combination of an oxetane ring and a bromophenyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications .
特性
分子式 |
C18H27BrO2 |
|---|---|
分子量 |
355.3 g/mol |
IUPAC名 |
3-[6-(4-bromophenyl)hexoxymethyl]-3-ethyloxetane |
InChI |
InChI=1S/C18H27BrO2/c1-2-18(14-21-15-18)13-20-12-6-4-3-5-7-16-8-10-17(19)11-9-16/h8-11H,2-7,12-15H2,1H3 |
InChIキー |
QFJPFDDEHBKJJF-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC1)COCCCCCCC2=CC=C(C=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

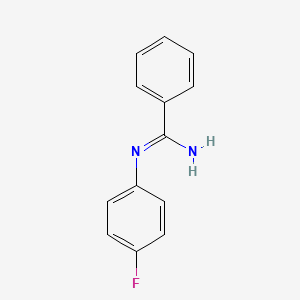
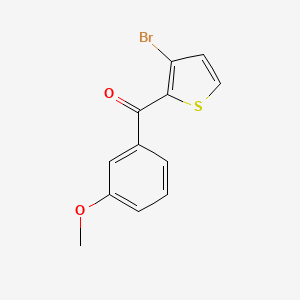
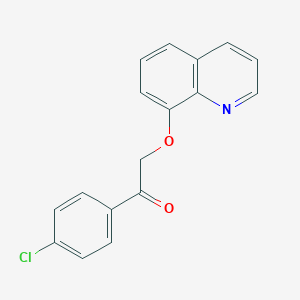
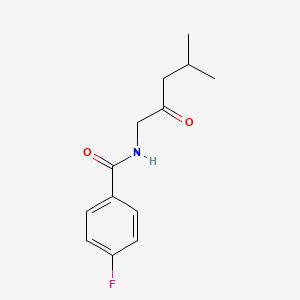
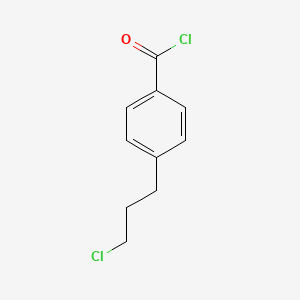

![Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-](/img/structure/B8538593.png)
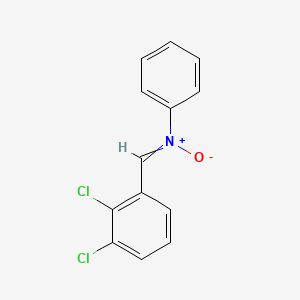
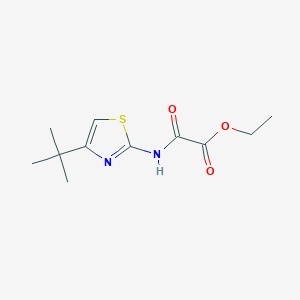
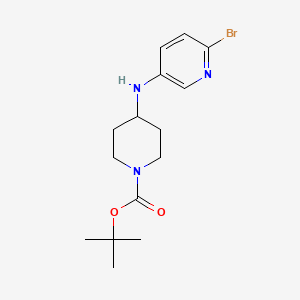
![1-[4-(Methoxy)butyl]cyclopentane carboxylic acid](/img/structure/B8538605.png)

![8-Cyclohexyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8538617.png)

